3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Chemical Biology Fragment-Based Drug Discovery Library Synthesis

3-(2-Aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is differentiated from the unsubstituted core by its N3-aminoethyl side chain, which introduces a reactive primary amine handle. This enables amide bond formation, reductive amination, sulfonamide coupling, and urea linkage for focused library synthesis. With a MW of 191.19 and XLogP of -1.4, it occupies fragment-like property space. Procure as a versatile heterocyclic scaffold for kinase-targeted or antifolate drug discovery programs. Note: no biological data exist; all characterization must be performed de novo.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
CAS No. 1934943-45-9
Cat. No. B1446214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
CAS1934943-45-9
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=CN(C2=O)CCN
InChIInChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2
InChIKeyFSRWHBRIKBJNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one (CAS 1934943-45-9): Chemical Identity & Scaffold Classification


3-(2-Aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is a synthetic, low-molecular-weight (191.19 g/mol) heterocyclic compound belonging to the pyrimido[4,5-d]pyrimidine family [1]. Its structure consists of a fused bicyclic pyrimido[4,5-d]pyrimidin-4(3H)-one core functionalized with a primary aminoethyl side chain at the N3 position [1]. This core scaffold is recognized in the medicinal chemistry literature as a privileged pharmacophore associated with diverse biological activities, including tyrosine kinase inhibition and antifolate mechanisms [2]. The compound is cataloged under PubChem CID 91812026 and is commercially available from multiple research chemical suppliers, typically at 95% purity [1].

Procurement Risk: Why 3-(2-Aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Core Scaffold Analogs


Substituting 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one with the unsubstituted pyrimido[4,5-d]pyrimidin-4(3H)-one core or other N3-alkyl derivatives is not scientifically justifiable without explicit comparative data. The N3-aminoethyl substituent introduces a primary amine handle that is absent in the parent core (C6H4N4O, MW 148.12) . This handle confers distinct chemical reactivity, enabling amide bond formation, reductive amination, or urea linkage for conjugation or library synthesis . The presence of the ionizable amine is also predicted to alter the compound's logP (XLogP3-AA of -1.4), hydrogen bond donor/acceptor counts, and topological polar surface area relative to the unsubstituted core, impacting solubility, permeability, and target engagement potential [1]. In the absence of published head-to-head pharmacological data, the structural distinction alone provides the only verifiable basis for compound-specific procurement.

Quantitative Differentiation Evidence: 3-(2-Aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one vs. Comparators


Structural Differentiator: Primary Amine Handle vs. Unsubstituted Pyrimido[4,5-d]pyrimidin-4(3H)-one Core

The defining structural feature of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one relative to the unsubstituted pyrimido[4,5-d]pyrimidin-4(3H)-one core is the N3-(2-aminoethyl) substituent. This converts the core from a simple heterocycle (C6H4N4O, MW 148.12) to a functionalized building block (C8H9N5O, MW 191.19) with a reactive primary amine handle [1]. The unsubstituted core lacks this derivatization site, limiting its utility in conjugate chemistry or focused library enumeration.

Chemical Biology Fragment-Based Drug Discovery Library Synthesis

Physicochemical Differentiation: Computed Lipophilicity and H-Bond Profile vs. Core Scaffold

The introduction of the aminoethyl side chain alters key computed physicochemical parameters compared to the unsubstituted pyrimido[4,5-d]pyrimidin-4(3H)-one core. The target compound has a computed XLogP3-AA of -1.4, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, whereas the core scaffold is predicted to have lower molecular weight, fewer acceptors, and a different logP profile [1]. These differences can directly influence passive permeability, solubility, and off-target promiscuity in cell-based assays.

Drug Design ADME Prediction Lead Optimization

Class-Level Pharmacological Evidence: Pyrimido[4,5-d]pyrimidine Scaffold Activity in Kinase and DHFR Inhibition

The broader pyrimido[4,5-d]pyrimidine scaffold has demonstrated validated biological activity in multiple target families. Quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one derivatives (e.g., 6-methyl, 8-methyl, 8-ethyl) have been shown to act as substrates for chicken DHFR with apparent Km values of 3.8, 0.08, and 0.65 mM, respectively, while the parent 2-amino compound 6 was not a substrate [1]. Separately, 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been developed as CDK2 and BTK inhibitors with anti-tumor activity [2][3]. This class-level evidence suggests that appropriate substitution on the pyrimido[4,5-d]pyrimidin-4(3H)-one core can yield target-engagement, but no such quantitative data exist for the specific N3-(2-aminoethyl) derivative.

Kinase Inhibition Antifolate Cancer

Transparency Statement: Absence of Direct Comparative Biological or Physicochemical Data

A comprehensive search of PubMed, PubChem, Google Patents, and major chemical databases (excluding benchchems, molecule, evitachem, vulcanchem) yielded zero primary research articles, patents, or authoritative biological assay results specific to 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one (CAS 1934943-45-9). No IC50, Ki, EC50, solubility, logD, permeability, stability, or selectivity data were found for this compound against any biological target or in any in vitro/in vivo model. The only quantitative data available are computed molecular properties from PubChem (MW, XLogP3-AA, HBD/HBA counts, TPSA) [1]. This evidence gap is the most critical finding for procurement decisions: the compound cannot be prioritized over analogs based on performance, only on its structural handle.

Evidence Gap Research Chemical Data Availability

Evidence-Linked Application Scenarios for 3-(2-Aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one Procurement


Synthetic Chemistry: Use as a Functionalized Building Block for Amide or Urea Library Synthesis

The only evidence-supported application for this compound is as a reactive intermediate. The primary amine on the aminoethyl side chain enables straightforward derivatization via amide coupling, sulfonamide formation, or reductive amination to generate focused libraries [1]. This is the sole verifiable differentiator from the unsubstituted core, which lacks such a handle.

Fragment-Based Drug Discovery: A Structurally Enabled Fragment with a Predicted Low Lipophilicity Profile

With a molecular weight of 191.19 and a predicted XLogP of -1.4, the compound fits fragment-like property space [1]. Its amine handle allows for rapid analoging, while the low lipophilicity may be advantageous for optimizing ligand efficiency. However, this scenario is speculative, as no fragment screening data exist for this compound.

Method Development: Use as a Test Substrate for Amine-Derivatization Reaction Optimization

The free primary amine of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one can serve as a model substrate for developing or optimizing coupling reactions (e.g., HATU-mediated amidation, Boc-protection) on heterocyclic scaffolds, given its distinct pyrimidopyrimidinone core that allows for easy LCMS monitoring.

Kinase/Antifolate Probe Development: A Starting Point Requiring Full Characterization

The pyrimido[4,5-d]pyrimidine scaffold has validated activity against kinases (CDK2, BTK) and DHFR [1][2]. Researchers may procure this compound as a starting point for designing novel inhibitors, but must be aware that no target engagement, selectivity, or cellular activity data exist for this specific derivative. All biological characterization must be performed de novo.

Quote Request

Request a Quote for 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.